Grepafloxacin
Overview
Description
Grepafloxacin is a fluoroquinolone antibiotic used to treat various gram-positive and gram-negative bacterial infections . It is an oral broad-spectrum quinoline antibacterial agent .
Molecular Structure Analysis
The molecular formula of Grepafloxacin is C19H22FN3O3 . The average weight is 359.3947 and the monoisotopic weight is 359.16451979 .
Chemical Reactions Analysis
Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA . The oxidative metabolites are formed mainly by the cytochrome P450 enzyme CYP1A2, while the cytochrome P450 enzyme CYP3A4 plays a minor role .
Physical And Chemical Properties Analysis
Grepafloxacin is a small molecule with an average weight of 359.3947 and a monoisotopic weight of 359.16451979 . It is rapidly and extensively absorbed following oral administration, with an absolute bioavailability of approximately 70% .
Scientific Research Applications
Treatment of Respiratory Infections
Grepafloxacin has a clinical and microbiological profile that makes it perfect for treating respiratory infections acquired in the community . It is fast bactericidal, as evidenced by in vitro studies .
Broad Spectrum of Activity
Unlike other quinolones, Grepafloxacin has a broad spectrum of activity against all major respiratory pathogens, including strains of Legionella pneumophila that are resistant to penicillin, other beta-lactam antibiotics, Haemophilus influenzae, Moraxella catarrhalis, Chlamydia pneumoniae, and Mycoplasma pneumoniae .
High Lung Concentrations
Grepafloxacin can be administered once daily due to its extended half-life (up to 15 h) and ability to generate high lung concentrations .
Effectiveness Against Atypical Bacteria
Grepafloxacin often combines the effectiveness of macrolides against atypical bacteria with the advantageous characteristics of beta-lactam antibiotics against gram-positive and gram-negative respiratory infections .
Treatment of Sexually Transmitted Diseases
Grepafloxacin was developed for treating lower respiratory tract infectious diseases and sexually transmitted diseases at 400 or 600 mg once daily for 10 days .
Priming Effect on Neutrophil Respiratory Burst
Grepafloxacin showed a priming effect on neutrophil respiratory burst, triggered by either a chemotactic factor N-formyl-methionyl-leucyl-phenylalanine (fMLP) or leukotriene B4 (LTB4), but not by the phorbol ester phorbol 12-myristate 13-acetate (PMA) .
Intracellular Activity
The priming effect of Grepafloxacin on superoxide generation from neutrophils was not inhibited by treatment with pertussis toxin, a protein-tyrosine kinase inhibitor (ST-638) or a protein kinase C inhibitor (calphostin C), or chelation of extracellular calcium . Grepafloxacin did not change the fMLP receptor-binding properties .
Withdrawal Due to QTc-Prolonging Potential
Due to the QTc-prolonging potential, as indicated by the changes in the QT interval on the electrocardiogram, and the risk for cardiovascular adverse events, Grepafloxacin was withdrawn in the United States .
Mechanism of Action
Target of Action
Grepafloxacin primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in the duplication, transcription, and repair of bacterial DNA .
Mode of Action
Grepafloxacin exerts its antibacterial activity by inhibiting the aforementioned targets . By inhibiting these essential enzymes, grepafloxacin disrupts the process of DNA replication, transcription, and repair within the bacterial cell, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by grepafloxacin are those involving DNA replication, transcription, and repair . By inhibiting topoisomerase II and IV, grepafloxacin disrupts these processes, preventing the bacteria from proliferating .
Pharmacokinetics
Grepafloxacin is rapidly and extensively absorbed following oral administration, with an absolute bioavailability of approximately 70% . It reaches peak plasma levels around 2 hours after administration, then declines bi-exponentially, with an extended half-life of around 12 hours . Grepafloxacin is primarily metabolized in the liver via CYP1A2 and CYP3A4 . The major metabolite is a glucuronide conjugate, while minor metabolites include sulfate conjugates and oxidative metabolites . Grepafloxacin is mainly excreted in the feces .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by grepafloxacin leads to the disruption of bacterial DNA replication, transcription, and repair . This results in the death of the bacterial cell, thereby exerting its antibacterial effect .
Action Environment
The action of grepafloxacin can be influenced by various factors. The pharmacokinetics of grepafloxacin are affected by gender, with these differences relating to variations in body weight . Therefore, environmental factors such as diet, gender, and the presence of certain health conditions can influence the action, efficacy, and stability of grepafloxacin .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJTTZAVMXIJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048321 | |
Record name | Grepafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Grepafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.32e-01 g/L | |
Record name | Grepafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA. | |
Record name | Grepafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Product Name |
Grepafloxacin | |
CAS RN |
119914-60-2 | |
Record name | Grepafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119914-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Grepafloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grepafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Grepafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Grepafloxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | GREPAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Grepafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Grepafloxacin?
A1: Grepafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. []
Q2: How does the structure of Grepafloxacin contribute to its activity against Gram-positive bacteria?
A2: Grepafloxacin possesses a methyl group at the 5 position and a methyl group attached to the 7-piperazinyl substituent. [] This unique structural feature, particularly the methylpiperazine at position 7, is associated with its enhanced Gram-positive activity and long half-life. []
Q3: Does Grepafloxacin interact with efflux pumps in bacteria?
A3: Research suggests that Grepafloxacin is less affected by the NorA efflux mechanism in Staphylococcus aureus compared to other fluoroquinolones. [] This could explain why some Staphylococcus aureus strains resistant to other fluoroquinolones remain susceptible to Grepafloxacin. []
Q4: What are the pharmacokinetic properties of Grepafloxacin?
A4: Grepafloxacin is rapidly absorbed after oral administration, reaching peak plasma levels around 2 hours post-dose. [] It exhibits a relatively long half-life of approximately 12 hours, permitting once-daily dosing. [] It is primarily eliminated through metabolism and excreted mainly in feces, with renal clearance accounting for only 10-15% of the administered dose. []
Q5: How do food and gastric pH affect the absorption of Grepafloxacin?
A5: Studies indicate that food intake and elevated intragastric pH do not significantly impact the rate and extent of Grepafloxacin absorption. []
Q6: Are there any gender-related differences in Grepafloxacin pharmacokinetics?
A6: Yes, pharmacokinetic differences exist between genders, primarily attributed to variations in body weight. []
Q7: How does Grepafloxacin distribute into different tissues?
A9: Following oral administration, Grepafloxacin achieves higher concentrations in lung and genital tissues compared to serum. [] It also attains therapeutically effective levels in bile and gallbladder tissues. [] Additionally, its accumulation in polymorphonuclear leukocytes suggests potential efficacy against intracellular pathogens. []
Q8: What is the relationship between Grepafloxacin exposure and antibacterial response in patients with acute bacterial exacerbations of chronic bronchitis (ABECB)?
A10: Pharmacodynamic analysis in ABECB patients revealed a strong correlation between antibacterial response and the 24-hour area under the inhibitory concentration curve (AUIC). [] AUIC values below 75 appeared inadequate, while values exceeding 175 were optimal for achieving clinical cure. []
Q9: What is the spectrum of activity of Grepafloxacin?
A11: Grepafloxacin demonstrates potent in vitro activity against a broad range of bacteria, including: * Gram-positive cocci: Streptococcus pneumoniae, methicillin-susceptible Staphylococcus aureus (MSSA), and Streptococcus pyogenes. [, , , , , , , ] * Respiratory Gram-negative pathogens: Haemophilus influenzae, Moraxella catarrhalis, and Haemophilus parainfluenzae. [, , , , , , , ] * Atypical respiratory pathogens: Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae. [, , , , , , ] * Sexually transmitted disease pathogens: Chlamydia trachomatis and Neisseria gonorrhoeae. [, ] * Anaerobes: Demonstrates higher activity compared to ciprofloxacin and ofloxacin. []
Q10: How does Grepafloxacin's activity against penicillin-resistant Streptococcus pneumoniae (PRSP) compare to other antibiotics?
A12: Grepafloxacin exhibits potent activity against PRSP, including those resistant to macrolides and trimethoprim/sulfamethoxazole. [] It consistently demonstrates lower MIC values compared to penicillin, cefuroxime, azithromycin, clarithromycin, and trimethoprim/sulfamethoxazole against PRSP isolates collected globally. []
Q11: Is Grepafloxacin effective in treating meningitis caused by penicillin-resistant Streptococcus pneumoniae?
A13: In a rabbit meningitis model using a highly penicillin-resistant Streptococcus pneumoniae strain, Grepafloxacin displayed bactericidal activity comparable to vancomycin and ceftriaxone. []
Q12: How does the in vitro activity of Grepafloxacin compare to other fluoroquinolones?
A14: Grepafloxacin generally shows greater activity against Gram-positive cocci, including staphylococci, pneumococci, and streptococci, compared to ciprofloxacin, ofloxacin, and fleroxacin. [] Its activity against Gram-negative bacteria is similar to ofloxacin and sparfloxacin. [, ] While it demonstrates comparable activity to ciprofloxacin against Klebsiella pneumoniae, Shigella spp., Acinetobacter calcoaceticus, and Stenotrophomonas maltophilia, ciprofloxacin is more potent against Pseudomonas aeruginosa. []
Q13: Is Grepafloxacin bactericidal or bacteriostatic?
A15: Grepafloxacin exhibits bactericidal activity at concentrations close to the MIC against a wide range of bacteria. [] This is in contrast to macrolides, which are primarily bacteriostatic. []
Q14: How does Grepafloxacin perform in animal models of respiratory tract infections?
A16: Grepafloxacin's in vitro activity translates well to in vivo efficacy. It has demonstrated efficacy in animal models of respiratory tract infections, achieving and maintaining concentrations above the MIC for most of the dosing interval. []
Q15: Are there clinical studies supporting the use of Grepafloxacin for respiratory tract infections?
A17: Yes, several clinical trials have investigated Grepafloxacin's efficacy in treating community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB). [, , , , , , , ]
Q16: What about Grepafloxacin's effectiveness in ABECB?
A19: Similarly, Grepafloxacin, at doses of 400 mg or 600 mg once daily, showed equivalent clinical efficacy to amoxicillin or ciprofloxacin in ABECB. [, , , ] Notably, bacterial eradication rates with Grepafloxacin were superior to amoxicillin in patients with documented infections. [, , ]
Q17: Does Grepafloxacin show promise in treating infections caused by atypical respiratory pathogens?
A20: Grepafloxacin demonstrates potent in vitro activity against atypical pathogens like Mycoplasma pneumoniae and Legionella pneumophila. [] An open-label clinical study suggested its effectiveness in treating atypical pneumonia caused by these pathogens. []
Q18: What about its efficacy against sexually transmitted infections?
A21: Clinical trials indicate that single-dose Grepafloxacin is as effective as cefixime in treating uncomplicated cervical gonorrhea in women. [] Moreover, it shows promising activity against extragenital gonococcal infections. [] Another study demonstrated equivalent efficacy to doxycycline in treating chlamydial cervicitis. []
Q19: What are the known mechanisms of resistance to Grepafloxacin?
A22: Resistance to fluoroquinolones, including Grepafloxacin, typically arises from mutations in the genes encoding DNA gyrase and topoisomerase IV. [] These mutations reduce the binding affinity of the drug to its target enzymes. [] Additionally, efflux pumps can contribute to resistance by actively expelling the drug from bacterial cells. []
Q20: What is the safety profile of Grepafloxacin?
A24: Clinical trials and post-marketing surveillance data indicate that Grepafloxacin is generally well-tolerated. [, , ] The most frequently reported adverse events are gastrointestinal, primarily nausea and dyspepsia. [, , , , ] Other potential side effects include headache, insomnia, photosensitivity, and rash, though these occur less frequently. [, ]
Q21: Does Grepafloxacin pose a risk of QT interval prolongation?
A25: While QT prolongation has been reported with some fluoroquinolones, Grepafloxacin has not been associated with a significant risk of QT prolongation in clinical trials. [, ]
Q22: Are there specific drug delivery strategies being explored for Grepafloxacin?
A26: Research has explored using contact lenses as a delivery system for Grepafloxacin in ophthalmic applications. Studies demonstrated successful impregnation of both low and medium water content contact lenses with Grepafloxacin, achieving high drug concentrations after short exposure times. [, ]
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